molecular formula C17H27NO2 B11844803 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol CAS No. 59344-62-6

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol

Cat. No.: B11844803
CAS No.: 59344-62-6
M. Wt: 277.4 g/mol
InChI Key: JWLRQNQOJOZVOX-NBVRZTHBSA-N
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Description

1-(2-Hydroxy-5-nonylphenyl)ethanone oxime is an organic compound with the chemical formula C17H27NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxy group, a nonyl chain, and an oxime functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxy-5-nonylphenyl)ethanone oxime can be synthesized through a multi-step process. The synthesis begins with the preparation of 2-hydroxy-5-nonylacetophenone (HNA) from 4-nonylphenol and acetyl chloride in the presence of anhydrous aluminum chloride (AlCl3). The reaction is carried out in tetrachloroethylene as a solvent at a reflux temperature of 120°C for 6 hours. The resulting HNA is then purified and subjected to an oximation reaction with hydroxylamine hydrochloride in the presence of sodium carbonate and toluene as a solvent. The reaction is conducted at 75°C for 4.5 hours, yielding 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime with high purity .

Industrial Production Methods

Industrial production of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime involves similar synthetic routes but on a larger scale. The process utilizes solid composite catalysts and microwave-assisted reactions to enhance efficiency and reduce waste. This method not only improves the yield but also minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-nonylphenyl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields amines.

    Substitution: Forms ethers or esters depending on the reagents used.

Scientific Research Applications

1-(2-Hydroxy-5-nonylphenyl)ethanone oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime involves its interaction with metal ions, forming stable complexes. The oxime group acts as a chelating agent, binding to metal ions and facilitating their extraction. This process is particularly important in hydrometallurgy, where the compound’s ability to form stable complexes with metals is leveraged for efficient extraction .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nonylacetophenone oxime: Similar in structure but differs in the position of the hydroxy group.

    4-Nonylphenol: Shares the nonyl chain but lacks the oxime group.

    Acetophenone oxime: Contains the oxime group but lacks the nonyl chain.

Uniqueness

1-(2-Hydroxy-5-nonylphenyl)ethanone oxime is unique due to its combination of a hydroxy group, a nonyl chain, and an oxime group. This unique structure imparts specific chemical properties, making it highly effective as an extractant in hydrometallurgy and valuable in various scientific research applications .

Properties

CAS No.

59344-62-6

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol

InChI

InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-10-15-11-12-17(19)16(13-15)14(2)18-20/h11-13,19-20H,3-10H2,1-2H3/b18-14+

InChI Key

JWLRQNQOJOZVOX-NBVRZTHBSA-N

Isomeric SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)/C(=N/O)/C

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)C(=NO)C

Origin of Product

United States

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